
Hydroxy Itraconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyitraconazole is a member of piperazines.
Scientific Research Applications
Enhanced Bioavailability and Absorption
Hydroxy-itraconazole, the main metabolite of itraconazole, contributes to its efficacy as an antifungal agent due to its considerable antifungal activity. New formulations, such as an oral solution and an intravenous formulation, have been developed to improve the solubility of itraconazole, resulting in enhanced absorption and bioavailability. This improvement is crucial for treating systemic fungal infections in various patient populations, including children and intensive care patients (Willems, van der Geest, & de Beule, 2001); (de Beule & van Gestel, 2001).
Treatment of Onychomycosis
In the treatment of onychomycosis, a fungal nail infection, hydroxy-itraconazole plays a significant role. Studies show that a 6-month continuous itraconazole treatment at a daily dose of 100 mg leads to improved nail growth and decrease in nail turbidity. The presence of unchanged itraconazole and hydroxy-itraconazole in the nail contributes to the high cure rates observed in onychomycosis treatments (Kawada, Aragane, & Tezuka, 2004).
Stereoselective Metabolism
Research has revealed a stereoselective component in the metabolism of itraconazole to hydroxyitraconazole. A chiral capillary electrophoretic method was developed to separate itraconazole stereoisomers, demonstrating the stereoselective nature of the transformation from itraconazole to hydroxyitraconazole. This finding has implications for understanding the metabolic pathways and efficacy of itraconazole in clinical treatments (Breadmore & Thormann, 2003).
Pharmacokinetics in Pediatric Patients
Studies on the population pharmacokinetics of itraconazole and hydroxy-itraconazole in pediatric patients, particularly those with cystic fibrosis or undergoing bone marrow transplant, have been conducted to optimize dosing regimens. These studies highlight the necessity to understand the pharmacokinetic properties of both itraconazole and hydroxy-itraconazole to ensure effective dosing in pediatric populations (Hennig et al., 2006); (Hennig et al., 2007).
Contribution to CYP3A4 Inhibition
Hydroxy-itraconazole, along with other itraconazole metabolites, contributes significantly to drug-drug interactions caused by itraconazole due to CYP3A4 inhibition. Understanding the roles of these metabolites is crucial in predicting and managing potential drug-drug interactions in clinical settings (Templeton et al., 2008).
Target Serum Concentrations for Blastomycosis
Research has focused on defining target serum concentrations of itraconazole and hydroxy-itraconazole for the treatment of blastomycosis. The findings suggest that a therapeutic target combining itraconazole and hydroxy-itraconazole serum concentrations is more effective for blastomycosis treatment compared to targeting the parent compound alone (Hess et al., 2022); (Firkus et al., 2023).
properties
Product Name |
Hydroxy Itraconazole |
|---|---|
Molecular Formula |
C35H38Cl2N8O5 |
Molecular Weight |
721.6 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1 |
InChI Key |
ISJVOEOJQLKSJU-QURBUZHQSA-N |
Isomeric SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



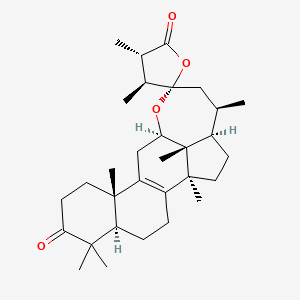
![methyl (3R,11Z,12R,21S,22S)-16-acetyl-11-ethylidene-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,13(25),14,16,18,20(23)-nonaene-3-carboxylate](/img/structure/B1243607.png)

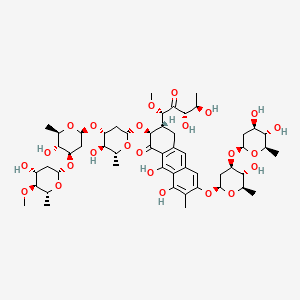
![(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid](/img/structure/B1243615.png)
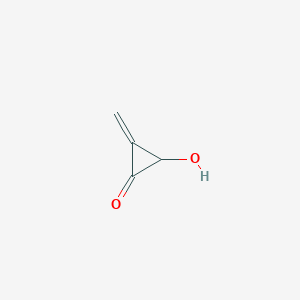
![(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1243617.png)
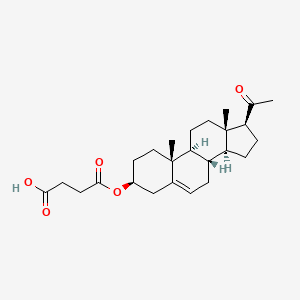


![N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide](/img/structure/B1243624.png)

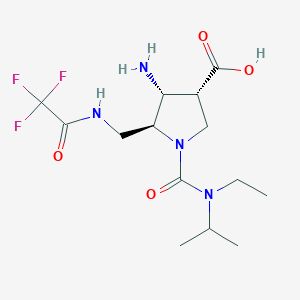
![N-[4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]phenylsulfonyl]phosphoramidic acid](/img/structure/B1243629.png)